[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-
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Overview
Description
[1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and an amine group attached to the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: The final step involves the chlorination of the biphenyl compound to introduce chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of chlorine atoms can introduce various functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
[1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-amine, 2’,4’-dichloro-: Similar structure but with the amine group at a different position.
[1,1’-Biphenyl]-2-amine, 4’,4’-dichloro-: Similar structure but with chlorine atoms at different positions.
[1,1’-Biphenyl]-2-amine, 2’,6’-dichloro-: Similar structure but with chlorine atoms at different positions.
Uniqueness
The unique positioning of the amine and chlorine atoms in [1,1’-Biphenyl]-2-amine, 2’,4’-dichloro- imparts specific chemical and biological properties that distinguish it from other biphenyl derivatives. These unique properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
212138-75-5 |
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Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 |
InChI Key |
JHEBVXZGMJNMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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